molecular formula C7H6ClN3 B1393019 [(6-Chloropyridin-3-yl)methyl]cyanamide CAS No. 491593-46-5

[(6-Chloropyridin-3-yl)methyl]cyanamide

Cat. No. B1393019
M. Wt: 167.59 g/mol
InChI Key: AFEAKGRUQYCVME-UHFFFAOYSA-N
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Description

“[(6-Chloropyridin-3-yl)methyl]cyanamide” is a chemical compound . It is also known as CCMA or N-(6-chloropyridin-3-yl)methyl)carbodiimide. The molecular formula is C7H6ClN3 and the molecular weight is 167.59 g/mol .


Synthesis Analysis

The synthesis of “[(6-Chloropyridin-3-yl)methyl]cyanamide” involves several steps . In one method, cyanogen bromide is dissolved in anhydrous chloroform, and a solution of 2-chloro-5-aminomethylpyridine is added dropwise. The mixture is stirred at 0° C for 1 hour. The reaction mixture is then filtered, and water is added for liquid-liquid extraction. The chloroform phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The concentrate is purified by silica gel column chromatography, yielding the target compound .


Molecular Structure Analysis

The molecular structure of “[(6-Chloropyridin-3-yl)methyl]cyanamide” consists of a pyridine ring with a chlorine atom at the 6th position and a cyanamide group attached to the 3rd position via a methylene bridge .

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives :

    • Mazik and Zieliński (1996) demonstrated the use of similar compounds in the synthesis of pyrimidine derivatives, which are significant in medicinal chemistry (Mazik & Zieliński, 1996).
  • Development of Insecticidal Compounds :

    • A study by Samaritoni et al. (2003) explored the synthesis and insecticidal activity of dihydropiperazine neonicotinoid compounds, including derivatives of [(6-Chloropyridin-3-yl)methyl]cyanamide. Their research contributes to understanding the insecticidal potential of such compounds (Samaritoni et al., 2003).
  • Synthesis of Triazolo-Pyrimidin-Imine Derivatives :

    • Chen and Shi (2008, 2009) synthesized a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, starting from similar chloropyridines. These compounds showed moderate to weak fungicidal and insecticidal activities, highlighting their potential use in agricultural chemistry (Chen & Shi, 2008), (Chen & Shi, 2009).
  • Synthesis of Triazolothiadiazines and Triazolothiadiazoles :

    • Holla et al. (2006) reported the synthesis of triazolothiadiazines and triazolothiadiazoles containing 6‐Chloropyridin‐3‐yl methyl moiety, which were evaluated for their antibacterial and insecticidal activities (Holla et al., 2006).
  • Development of Nicotinic Acid Derivatives :

    • Patel and Shaikh (2010) developed nicotinic acid derivatives using 2-chloropyridine-3-carboxylic acid. These compounds were tested for antimicrobial properties, underlining their relevance in the development of new therapeutic agents (Patel & Shaikh, 2010).
  • Photochemical Studies :

    • Research by Schippers and Schwack (2008) on the photochemical behavior of neonicotinoid insecticides included the study of compounds like 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine, providing insights into their environmental fate and stability (Schippers & Schwack, 2008).

properties

IUPAC Name

(6-chloropyridin-3-yl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-2-1-6(4-11-7)3-10-5-9/h1-2,4,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEAKGRUQYCVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679889
Record name [(6-Chloropyridin-3-yl)methyl]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Chloropyridin-3-yl)methyl]cyanamide

CAS RN

491593-46-5
Record name [(6-Chloropyridin-3-yl)methyl]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyanogen bromide (220 mg, 2.09 mmol) was dissolved in 10 mL of anhydrous chloroform, and the solution was cooled to 0° C. To this was dropwise added a solution of 500 mg (3.49 mmol) of 2-chloro-5-aminomethylpyridine dissolved in 10 mL of anhydrous chloroform, and the resulting mixture was stirred at 0° C. for 1 hour. The reaction mixture was filtered, then water was added and liquid-liquid extraction was carried out, following which the chloroform phase was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (hexane/ethyl acetate=1:1), giving 122 mg (yield, 35%) of the target compound.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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